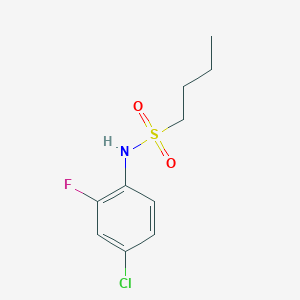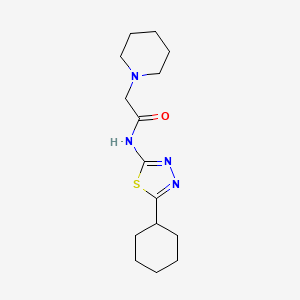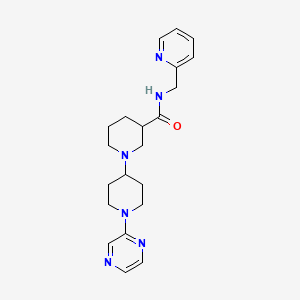
N-(4-chloro-2-fluorophenyl)-1-butanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2-fluorophenyl)-1-butanesulfonamide, also known as CFTR(inh)-172, is a small molecule inhibitor that is used in scientific research to study the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that is responsible for regulating the flow of chloride ions across cell membranes. Mutations in the CFTR gene can cause cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs. CFTR(inh)-172 is used to inhibit the activity of CFTR in order to study its function and potential therapeutic applications.
作用機序
N-(4-chloro-2-fluorophenyl)-1-butanesulfonamide(inh)-172 inhibits the activity of this compound by binding to a specific site on the protein. This prevents chloride ions from passing through the channel, which can have a number of physiological effects.
Biochemical and Physiological Effects
This compound(inh)-172 has a number of biochemical and physiological effects. By inhibiting the activity of this compound, it can affect the regulation of ion and fluid transport in the lungs and other organs. This can have implications for the treatment of cystic fibrosis and other diseases that involve the dysfunction of this compound.
実験室実験の利点と制限
N-(4-chloro-2-fluorophenyl)-1-butanesulfonamide(inh)-172 has a number of advantages and limitations for use in lab experiments. One advantage is that it is a specific inhibitor of this compound, which allows for the study of its function in isolation. However, it can also have off-target effects on other proteins and ion channels, which can complicate the interpretation of results. Additionally, the effects of this compound(inh)-172 may vary depending on the cell type and experimental conditions.
将来の方向性
There are a number of future directions for research on N-(4-chloro-2-fluorophenyl)-1-butanesulfonamide(inh)-172 and its potential therapeutic applications. One area of research is the development of more specific inhibitors of this compound that can target specific mutations and restore function to the protein. Additionally, there is ongoing research into the role of this compound in other physiological processes, such as the regulation of insulin secretion in the pancreas. Finally, there is interest in the development of gene therapy approaches to treat cystic fibrosis and other diseases that involve mutations in the this compound gene.
合成法
N-(4-chloro-2-fluorophenyl)-1-butanesulfonamide(inh)-172 can be synthesized using a variety of methods. One common method involves the reaction of 4-chloro-2-fluoroaniline with butanesulfonyl chloride in the presence of a base such as triethylamine. The resulting product can be purified using column chromatography to obtain pure this compound(inh)-172.
科学的研究の応用
N-(4-chloro-2-fluorophenyl)-1-butanesulfonamide(inh)-172 is used in scientific research to study the function of this compound and its potential therapeutic applications. This compound is involved in a number of physiological processes, including the regulation of ion and fluid transport in the lungs and other organs. Mutations in the this compound gene can cause cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs. This compound(inh)-172 is used to inhibit the activity of this compound in order to study its function and potential therapeutic applications.
特性
IUPAC Name |
N-(4-chloro-2-fluorophenyl)butane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClFNO2S/c1-2-3-6-16(14,15)13-10-5-4-8(11)7-9(10)12/h4-5,7,13H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFCLRCLUMXENA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=C(C=C(C=C1)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(1-acetyl-1H-indol-3-yl)methylene]-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5364184.png)
![[4-(4-methylphenyl)-2-pyrimidinyl]cyanamide](/img/structure/B5364189.png)
![N,1,6-trimethyl-N-(3-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5364194.png)
![methyl 7-(4-bromophenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5364201.png)
![N-(2-methoxyethyl)-1'-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5364207.png)
![7-{[2-(trifluoromethyl)morpholin-4-yl]sulfonyl}-2,3-dihydro-1,5-benzothiazepin-4(5H)-one](/img/structure/B5364214.png)

![4-{2-[(5-chloro-2-methoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B5364225.png)
![5-[(2-ethylpyrimidin-5-yl)carbonyl]-3-(1-naphthyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5364233.png)


![N-(4-methylbenzyl)-2-{[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]thio}acetamide](/img/structure/B5364289.png)

![N-1,3-benzodioxol-5-yl-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5364312.png)